molecular formula C24H29N3O B2564404 3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol CAS No. 478258-11-6

3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol

Cat. No.: B2564404
CAS No.: 478258-11-6
M. Wt: 375.516
InChI Key: SLTVYGFCBCSTJF-CVKSISIWSA-N
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Description

3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol is a complex organic compound that features a quinoline moiety linked to a phenol group through a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with quinoline-8-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the phenolic hydroxyl group can scavenge free radicals, providing antioxidant properties. The hydrazone linkage may also play a role in modulating biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    3,5-di-tert-butylcatechol: Similar in structure but lacks the quinoline moiety.

    3,5-di-tert-butyl-4-hydroxybenzaldehyde: Precursor in the synthesis of the target compound.

    Quinoline-8-carbohydrazide: Another precursor used in the synthesis

Uniqueness

3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol is unique due to its combination of a quinoline moiety with a phenolic group through a hydrazone linkage. This structure imparts a range of chemical and biological properties that are not found in simpler analogs. The presence of the quinoline moiety enhances its potential for biological activity, while the phenolic group provides antioxidant properties .

Properties

IUPAC Name

3,5-ditert-butyl-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-23(2,3)19-13-17(28)14-20(24(4,5)6)18(19)15-26-27-21-11-7-9-16-10-8-12-25-22(16)21/h7-15,27-28H,1-6H3/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTVYGFCBCSTJF-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1C=NNC2=CC=CC3=C2N=CC=C3)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1/C=N/NC2=CC=CC3=C2N=CC=C3)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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